N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a chlorinated phenyl group, and a benzamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination of the Phenyl Group: Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride.
Coupling Reactions: The piperidine ring and chlorinated phenyl group are coupled using carbamothioylation reactions, typically involving thiourea derivatives.
Final Functionalization: The benzamide moiety is introduced through amidation reactions, often using amine and acid chloride derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The piperidine ring and chlorinated phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
- **2-chloro-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide
Uniqueness
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2S/c1-15(2)28-18-8-6-7-16(13-18)21(27)25-22(29)24-17-9-10-20(19(23)14-17)26-11-4-3-5-12-26/h6-10,13-15H,3-5,11-12H2,1-2H3,(H2,24,25,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLAMGXDHHQQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.